![molecular formula C22H24ClNO3S B281700 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B281700.png)
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide involves its ability to selectively target specific enzymes and signaling pathways involved in various cellular processes. It works by binding to the active site of the target enzyme or protein and inhibiting its activity, thereby preventing the downstream effects of that pathway.
Biochemical and Physiological Effects:
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific target it interacts with. Some of the major effects include:
1. Inhibition of Cancer Cell Proliferation and Survival: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell proliferation and survival.
2. Neuroprotective Effects: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function and protect against neurodegenerative diseases.
3. Anti-Inflammatory Effects: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators such as prostaglandins. This can lead to a reduction in inflammation and associated symptoms.
実験室実験の利点と制限
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has several advantages and limitations when used in lab experiments. Some of the major advantages include:
1. High Potency: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has been shown to be highly potent in inhibiting the activity of its target enzymes and signaling pathways.
2. Selectivity: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has been shown to be highly selective in its binding to specific targets, which can minimize off-target effects.
3. Good Yield and Purity: The synthesis method of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide yields the desired product in good yield and purity.
Some of the major limitations include:
1. Limited Solubility: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has limited solubility in aqueous solutions, which can limit its use in certain experiments.
2. Toxicity: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
3. Lack of
In Vivo
Studies: Further in vivo studies are needed to confirm the efficacy and safety of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide.
将来の方向性
There are several future directions for the study of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide. Some of the major areas of research include:
1. Development of Novel Cancer Therapeutics: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has shown promising results in inhibiting the growth of cancer cells. Further studies are needed to develop this compound into a potential cancer therapeutic.
2. Neurodegenerative Disease Research: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has shown potential neuroprotective effects in neurodegenerative diseases. Further studies are needed to explore its potential as a treatment for these diseases.
3. Anti-Inflammatory Research: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has shown potential anti-inflammatory effects. Further studies are needed to explore its potential as a treatment for inflammatory diseases.
4. Structural Modification: Structural modification of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide may lead to the development of more potent and selective compounds with improved solubility and reduced toxicity.
5.
合成法
The synthesis method of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide involves the reaction of 8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under ambient conditions and yields the desired product in good yield and purity.
科学的研究の応用
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has been extensively studied for its potential applications in various areas of scientific research. Some of the major research areas where this compound has been studied are:
1. Cancer Research: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It works by targeting the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell proliferation and survival.
2. Neurodegenerative Diseases: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It works by inhibiting the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
3. Anti-Inflammatory: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has also been studied for its potential anti-inflammatory effects. It works by inhibiting the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators such as prostaglandins.
特性
分子式 |
C22H24ClNO3S |
|---|---|
分子量 |
417.9 g/mol |
IUPAC名 |
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C22H24ClNO3S/c1-22(2,3)14-4-10-20-18(12-14)19-13-16(7-11-21(19)27-20)24-28(25,26)17-8-5-15(23)6-9-17/h5-9,11,13-14,24H,4,10,12H2,1-3H3 |
InChIキー |
DTDATWSAEBNUFM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281622.png)
![2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281627.png)
![2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281628.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281629.png)
![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281633.png)
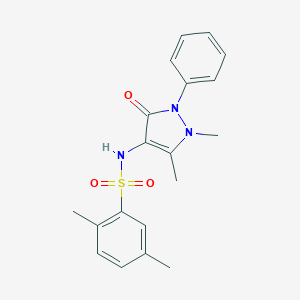
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)


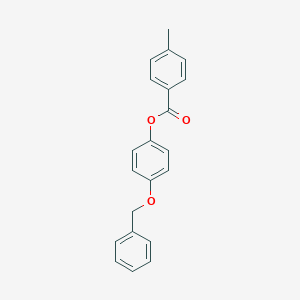
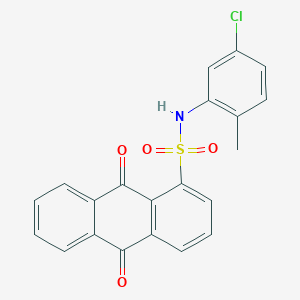
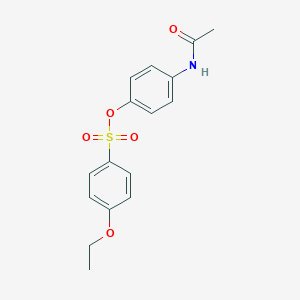
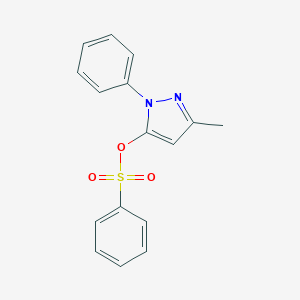
![8-Quinolinyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B281657.png)